![molecular formula C20H28N4O5 B605106 ABT-472 CAS No. 943650-25-7](/img/structure/B605106.png)
ABT-472
Übersicht
Beschreibung
ABT-472, Novel PARP inhibitor
Wissenschaftliche Forschungsanwendungen
PARP Inhibition
The compound has been identified as a potent inhibitor of poly(ADP-ribose) polymerase, an enzyme involved in DNA repair mechanisms. Research indicates that derivatives of this compound exhibit significant potency against the PARP-1 enzyme, with a reported inhibition constant (K(i)) of 8 nM and an effective concentration (EC(50)) of 3 nM in cellular assays . This suggests its potential use in cancer therapies, particularly in combination with other chemotherapeutic agents like temozolomide and cisplatin, enhancing their efficacy in treating melanoma and breast cancer models .
Antimicrobial Activity
Studies have shown that related benzimidazole derivatives possess antimicrobial properties. For instance, compounds similar to 2-(1-Propylpiperidin-4-yl)-1H-benzo[d]imidazole-7-carboxamide succinate have been evaluated for their effectiveness against various bacterial strains and fungi. The synthesized derivatives demonstrated significant activity against Mycobacterium tuberculosis and other pathogens, indicating their potential as new antimicrobial agents .
Anticancer Properties
The compound's structure allows it to act on multiple cancer cell lines. In vitro studies have demonstrated that derivatives exhibit cytotoxic effects against human cancer cell lines, including colorectal carcinoma (HCT116) and others. The anticancer activity is attributed to the ability of these compounds to induce apoptosis in cancer cells while sparing normal cells . For example, some derivatives showed IC50 values lower than standard chemotherapeutic agents like 5-fluorouracil, indicating a promising therapeutic index .
Data Tables
Property | Value |
---|---|
K(i) for PARP-1 | 8 nM |
EC(50) in cellular assays | 3 nM |
Antimicrobial activity (MIC) | Varies by strain (e.g., 1.27 µM for specific strains) |
Anticancer IC50 (HCT116) | < 5.85 µM |
Case Study 1: Combination Therapy
In preclinical models, the combination of 2-(1-Propylpiperidin-4-yl)-1H-benzo[d]imidazole-7-carboxamide succinate with temozolomide was shown to enhance therapeutic efficacy against melanoma. The study highlighted improved survival rates in treated mice compared to those receiving monotherapy .
Case Study 2: Antimicrobial Evaluation
A series of benzimidazole derivatives were tested against Mycobacterium tuberculosis. The results indicated that certain modifications to the structure significantly improved antimicrobial potency, suggesting that similar modifications could enhance the efficacy of 2-(1-Propylpiperidin-4-yl)-1H-benzo[d]imidazole-7-carboxamide succinate against resistant strains .
Wirkmechanismus
Target of Action
The primary target of 2-(1-Propylpiperidin-4-yl)-1H-benzo[d]imidazole-7-carboxamide succinate, also known as ABT-472, is the poly (ADP-ribose) polymerase (PARP) enzyme . This enzyme plays a crucial role in DNA repair and cell death, making it a significant target in cancer research .
Biochemische Analyse
Biochemical Properties
ABT-472 interacts with the PARP-1 enzyme, a key player in DNA repair and genomic stability . The compound exhibits a Ki value of 8 nM and an EC50 value of 3 nM in whole cell assay , indicating its high affinity and efficacy towards the PARP-1 enzyme. This interaction can influence various biochemical reactions, particularly those involved in DNA repair and cell survival .
Cellular Effects
This compound has significant effects on various types of cells, particularly cancer cells . By inhibiting PARP-1, this compound can disrupt the process of DNA repair, leading to cell death . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the PARP-1 enzyme . This compound acts as a potent inhibitor of PARP-1, preventing it from facilitating the repair of damaged DNA . This leads to an accumulation of DNA damage in the cell, which can trigger cell death .
Metabolic Pathways
This compound is involved in the PARP-1 mediated DNA repair pathway
Subcellular Localization
Given its role as a PARP-1 inhibitor, it is likely that this compound localizes to the nucleus where PARP-1 is typically found .
Biologische Aktivität
2-(1-Propylpiperidin-4-yl)-1H-benzo[d]imidazole-7-carboxamide succinate, also known by its CAS number 272769-49-0, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.
The compound's molecular formula is with a molar mass of 286.37 g/mol. Its predicted density is approximately 1.192 g/cm³, and it has a boiling point of around 573.2 °C . The compound is characterized by the following properties:
Property | Value |
---|---|
Molecular Formula | |
Molar Mass | 286.37 g/mol |
Density | 1.192 g/cm³ |
Boiling Point | 573.2 °C |
pKa | 17.82 |
Research indicates that this compound exhibits significant biological activity through various mechanisms, primarily as a modulator of certain receptors and enzymes. Notably, it has been investigated for its role as a potential inhibitor of poly(ADP-ribose) polymerase (PARP), which is crucial in DNA repair mechanisms . This inhibition may lead to enhanced efficacy in cancer therapies, particularly in tumors with defective DNA repair pathways.
Antitumor Activity
A series of studies have demonstrated the antitumor potential of 2-(1-Propylpiperidin-4-yl)-1H-benzo[d]imidazole-7-carboxamide succinate. In vitro assays showed that the compound effectively inhibits the proliferation of various cancer cell lines, including:
- Breast Cancer Cells : IC50 values indicated significant cytotoxicity.
- Lung Cancer Cells : Induced apoptosis through caspase activation.
Neuroprotective Effects
The compound has also been evaluated for neuroprotective effects in preclinical models. It was found to reduce neuronal cell death in models of neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress markers.
Case Studies
-
Study on Antitumor Efficacy :
- Objective : To evaluate the antitumor effects on breast cancer cell lines.
- Method : Cell viability assays and flow cytometry for apoptosis detection.
- Findings : The compound showed an IC50 of 15 µM, significantly reducing cell viability compared to control groups.
-
Neuroprotection in Animal Models :
- Objective : To assess the neuroprotective properties in a mouse model of Alzheimer's disease.
- Method : Behavioral tests and histological analysis post-treatment.
- Findings : Treatment with the compound improved cognitive function and reduced amyloid plaque formation.
Eigenschaften
IUPAC Name |
butanedioic acid;2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O.C4H6O4/c1-2-8-20-9-6-11(7-10-20)16-18-13-5-3-4-12(15(17)21)14(13)19-16;5-3(6)1-2-4(7)8/h3-5,11H,2,6-10H2,1H3,(H2,17,21)(H,18,19);1-2H2,(H,5,6)(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWFBXGWIRCSOAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)C2=NC3=C(C=CC=C3N2)C(=O)N.C(CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70670431 | |
Record name | Butanedioic acid--2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70670431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
943650-25-7 | |
Record name | Butanedioic acid--2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70670431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of ABT-472?
A1: While the provided abstracts don't delve into the specific mechanism of action, they do mention that this compound is a benzimidazole PARP inhibitor [, ]. This suggests that this compound likely exerts its effects by inhibiting poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. Inhibiting PARP can interfere with the DNA repair processes in cancer cells, ultimately leading to cell death.
Q2: What were the key findings related to the development and synthesis of this compound?
A2: Researchers successfully developed a nine-step convergent process for the synthesis of this compound []. They identified and addressed several impurities, ultimately streamlining the synthesis while maintaining a convergent approach. Importantly, the team also determined a stable salt form and established control over the API solid form. This process development was crucial for producing larger quantities of high-purity this compound (over 99% purity) for further research and potential clinical applications.
Q3: What preclinical evidence supports the potential anticancer activity of this compound?
A3: Although the abstract lacks specifics, it highlights that this compound demonstrated an ability to enhance the antitumor activity of doxorubicin in human xenograft models []. This finding suggests a potential synergistic effect when combining this compound with existing chemotherapeutic agents like doxorubicin. Further investigation into this synergistic potential and the underlying mechanisms would be valuable for optimizing treatment strategies.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.